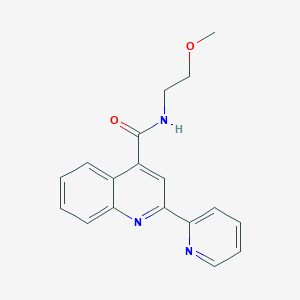![molecular formula C17H15N3O2 B15100579 N-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide CAS No. 372185-79-0](/img/structure/B15100579.png)
N-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid [1-(2-methyl-2H-chromen-3-yl)-meth-(E)-ylidene]-hydrazide is a compound that belongs to the class of nicotinic acid derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a nicotinic acid moiety linked to a hydrazide group through a methylene bridge, which is further connected to a 2-methyl-2H-chromen-3-ylidene group. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid [1-(2-methyl-2H-chromen-3-yl)-meth-(E)-ylidene]-hydrazide typically involves the condensation of nicotinic acid hydrazide with an appropriate aldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:
- Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of ethanol (96%).
- Add the appropriate aldehyde (0.011 mole) to the solution.
- Heat the mixture under reflux for 3 hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic acid [1-(2-methyl-2H-chromen-3-yl)-meth-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted hydrazides and other derivatives.
Aplicaciones Científicas De Investigación
Nicotinic acid [1-(2-methyl-2H-chromen-3-yl)-meth-(E)-ylidene]-hydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of nicotinic acid [1-(2-methyl-2H-chromen-3-yl)-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating immune responses and exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid hydrazide: A simpler derivative with similar biological activities.
Isonicotinic acid hydrazide: Known for its antitubercular properties.
2-methyl-2H-chromen-3-ylidene derivatives: Compounds with similar chromenylidene structures and biological activities.
Uniqueness
Nicotinic acid [1-(2-methyl-2H-chromen-3-yl)-meth-(E)-ylidene]-hydrazide is unique due to its specific combination of nicotinic acid, hydrazide, and chromenylidene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
372185-79-0 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-15(9-13-5-2-3-7-16(13)22-12)11-19-20-17(21)14-6-4-8-18-10-14/h2-12H,1H3,(H,20,21)/b19-11+ |
Clave InChI |
GZAMTEIWYUEAFI-YBFXNURJSA-N |
SMILES isomérico |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES canónico |
CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100501.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100506.png)

![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15100523.png)
![2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B15100527.png)
![N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100542.png)
![1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B15100547.png)
![(2Z)-2-(4-butoxy-3-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15100550.png)
![N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100552.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B15100562.png)
![3-(4-tert-butylphenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15100569.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100575.png)
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15100581.png)
![2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B15100588.png)
